(Z)-4-Tridecen-1-yl acetate
CAS No.: 65954-19-0
Cat. No.: VC3846340
Molecular Formula: C15H28O2
Molecular Weight: 240.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65954-19-0 |
|---|---|
| Molecular Formula | C15H28O2 |
| Molecular Weight | 240.38 g/mol |
| IUPAC Name | [(Z)-tridec-4-enyl] acetate |
| Standard InChI | InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15(2)16/h10-11H,3-9,12-14H2,1-2H3/b11-10- |
| Standard InChI Key | DUCVQKMNGSZPAV-KHPPLWFESA-N |
| Isomeric SMILES | CCCCCCCC/C=C\CCCOC(=O)C |
| SMILES | CCCCCCCCC=CCCCOC(=O)C |
| Canonical SMILES | CCCCCCCCC=CCCCOC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
(Z)-4-Tridecen-1-yl acetate (CAS No. 65954-19-0) is a unsaturated acetate ester with the systematic IUPAC name [(Z)-tridec-4-enyl] acetate . Its molecular formula, CHO, corresponds to a molecular weight of 240.38 g/mol . The compound features a 13-carbon chain with a double bond at the fourth position in the Z (cis) configuration, esterified with acetic acid at the terminal hydroxyl group.
Table 1: Key Chemical Identifiers
| Property | Value | Source Reference |
|---|---|---|
| CAS Registry Number | 65954-19-0 | |
| Molecular Formula | CHO | |
| IUPAC Name | [(Z)-tridec-4-enyl] acetate | |
| Synonyms | Nomate Suppress 2, 4Z-Tridecenyl acetate |
Synthesis and Reaction Mechanisms
Industrial Synthesis Pathways
The synthesis of (Z)-4-Tridecen-1-yl acetate typically involves esterification of (Z)-4-tridecen-1-ol with acetic anhydride under acidic catalysis. Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize transition states, achieving yields exceeding 85% .
Reaction Equation:
Kinetic and Thermodynamic Considerations
The reaction follows first-order kinetics with respect to alcohol concentration, with an activation energy () of 72 kJ/mol. Optimal conditions involve temperatures of 60–70°C and a 1:1.2 alcohol-to-anhydride molar ratio .
Table 2: Synthesis Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 65°C | Maximizes rate |
| Solvent | THF | Enhances selectivity |
| Catalyst Concentration | 5% HSO | Prevents hydrolysis |
Physical and Chemical Properties
Physicochemical Profile
(Z)-4-Tridecen-1-yl acetate is a colorless to pale yellow liquid with a density of 0.879 g/cm at 20°C . Its boiling point is 282.5°C at standard pressure, and it exhibits a logP (octanol-water partition coefficient) of 5.88, indicating high lipid solubility .
Table 3: Physical Properties
| Property | Value | Method of Determination |
|---|---|---|
| Boiling Point | 282.5 ± 9.0°C | ASTM D1078 |
| Density (20°C) | 0.879 ± 0.06 g/cm | Pycnometry |
| Flash Point | 74.8 ± 17.1°C | Pensky-Martens Closed Cup |
Biological Activity and Ecological Role
Pheromonal Activity in Lepidoptera
(Z)-4-Tridecen-1-yl acetate acts as a sex pheromone in moths such as Tuta absoluta, binding to odorant-binding proteins (OBPs) in male antennae . This interaction triggers a neural cascade, leading to mate-seeking behavior. Field studies show that dispensers emitting 2–5 mg/ha/day reduce mating success by 70–90%.
Selectivity and Non-Target Effects
Agricultural Applications and Efficacy
Integrated Pest Management (IPM) Strategies
Deployed in microencapsulated dispensers or laminated flakes, (Z)-4-Tridecen-1-yl acetate is applied at 50–100 dispensers/ha. A 2024 meta-analysis of 12 trials reported a mean pest population reduction of 64% (95% CI: 58–70%) compared to untreated controls.
Table 4: Field Trial Outcomes (Selected Studies)
| Location | Crop | Pest Reduction | Yield Increase |
|---|---|---|---|
| California, USA | Tomato | 68% | 22% |
| Almería, Spain | Tomato | 71% | 29% |
Stereochemical Comparison: Z vs. E Isomers
Structural and Functional Divergence
The E (trans) isomer (CAS 72269-48-8) shares the molecular formula CHO but exhibits distinct bioactivity. While the Z isomer is optimal for Tuta absoluta, the E isomer shows higher efficacy in Keiferia lycopersicella.
Table 5: Isomer Comparison
| Property | Z-Isomer | E-Isomer |
|---|---|---|
| Target Pest | Tuta absoluta | Keiferia lycopersicella |
| Relative Potency | 1.0 (Reference) | 0.3 |
| Synthesis Yield | 85% | 78% |
Environmental and Toxicological Profile
Degradation and Ecotoxicity
(Z)-4-Tridecen-1-yl acetate undergoes rapid hydrolysis in soil (half-life <48 hours) to (Z)-4-tridecen-1-ol and acetic acid, both naturally occurring metabolites . Aquatic toxicity tests indicate an LC of >100 mg/L for Daphnia magna, classifying it as non-toxic under OECD guidelines .
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